molecular formula C11H14N2O3S B6419144 1-(Phenylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219420-78-6

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6419144
CAS No.: 1219420-78-6
M. Wt: 254.31 g/mol
InChI Key: BHOKTYCNSCTRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide (CAS 1910737-29-9) is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a key intermediate or precursor in the synthesis of 1-arylsulfonyl-pyrrolidine-2-carboxamide compounds, which are known to function as Transient Receptor Potential (TRP) channel antagonists . TRP channels are involved in a wide array of physiological processes, including pain sensation, inflammation, and response to thermal stimuli. Therefore, this compound provides researchers with a valuable tool for developing novel therapeutic agents targeting these pathways . The (S)-enantiomer of this compound, (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide (CAS 839711-69-2), is also available for studies requiring stereochemical specificity . The synthetic process for related compounds has been detailed in international patents, highlighting the importance of crystalline forms and solvates for optimal physicochemical properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. References PubChem: N-(phenylsulfonyl)pyrrolidine-2-carboxamide BLD Pharm: CAS 1910737-29-9 Aaron Chemicals: (S)-Enantiomer Google Patents: TRP Channel Antagonist Synthesis PubChem: (S)-Enantiomer

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKTYCNSCTRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Pyrrolidine-2-carbonyl Chloride Intermediates

The most widely reported method for synthesizing 1-(phenylsulfonyl)pyrrolidine-2-carboxamide begins with L-proline (pyrrolidine-2-carboxylic acid) as the starting material. The process involves two key steps:

  • Conversion of L-proline to pyrrolidine-2-carbonyl chloride

    • L-proline is treated with phosphorus pentachloride (PCl₅) in the presence of acetyl chloride under anhydrous conditions .

    • Reaction conditions: Stirring at 35°C for 8 hours, followed by cooling in an ice bath.

    • The resulting pyrrolidine-2-carbonyl chloride is highly reactive and used directly in subsequent steps.

  • Sulfonylation and carboxamide formation

    • The carbonyl chloride intermediate reacts with phenylsulfonyl chloride in a polar aprotic solvent (e.g., acetone or dichloromethane) .

    • A base, such as triethylamine, is often added to neutralize HCl byproducts.

    • The reaction is typically refluxed for 4–8 hours to ensure complete conversion .

Key reaction parameters :

ParameterTypical Range
Temperature35–80°C
SolventAcetone, DCM
Reaction Time4–12 hours
Yield60–85% (reported)

This method is favored for its scalability and compatibility with diverse aryl sulfonyl chlorides .

Stereoselective Synthesis for Chiral Control

To achieve enantiomerically pure this compound, stereoselective methods are employed:

  • Chiral auxiliaries : L-proline’s inherent (S)-configuration is preserved during synthesis by avoiding racemization-prone conditions .

  • Catalytic asymmetric sulfonylation : Transition-metal catalysts (e.g., palladium or copper) enable enantioselective C–S bond formation, though this approach is less common for bulk synthesis .

  • Crystallization-induced asymmetric transformation : Patent literature describes recrystallization in solvents like dichloromethane with anti-solvents (e.g., heptane) to isolate specific enantiomers .

Critical factors for stereochemical integrity :

  • Low reaction temperatures (<50°C) to minimize epimerization.

  • Use of non-polar solvents during final purification .

Industrial-Scale Preparation and Crystallization

Patent WO2019164778A1 outlines an optimized industrial process for analogous 1-arylsulfonyl-pyrrolidine-2-carboxamides :

  • Solvent selection :

    • Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.

    • Dichloromethane (DCM) is used for crystallization due to its low dielectric constant.

  • Crystallization protocol :

    • A solution of the crude product in DCM is mixed with an anti-solvent (e.g., heptane).

    • Slurry is stirred at 20–25°C for 12–24 hours to yield crystalline product.

    • Type E crystalline form is obtained, characterized by XRPD peaks at 7.5°, 8.2°, and 12.6° 2θ .

Industrial advantages :

  • Reduced purification steps via in-situ HCl neutralization.

  • High purity (>99% by HPLC) achievable through controlled crystallization.

Reaction Optimization and Byproduct Management

Common byproducts and mitigation strategies :

ByproductCauseSolution
Di-sulfonylated species Excess sulfonyl chlorideStoichiometric control
Racemization High-temperature stepsLow-temperature processing
Residual solvents Incomplete dryingAzeotropic distillation

Catalytic improvements :

  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields .

  • Flow chemistry : Continuous processing minimizes intermediate degradation .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Key peaks include:

    • δ 3.2–3.5 ppm (pyrrolidine ring protons).

    • δ 7.5–8.1 ppm (phenylsulfonyl aromatic protons) .

  • XRPD : Distinctive patterns confirm crystalline polymorphs .

  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Challenges and Practical Considerations

  • Moisture sensitivity :

    • Pyrrolidine-2-carbonyl chloride hydrolyzes rapidly; reactions require anhydrous conditions.

  • Scale-up limitations :

    • Exothermic sulfonylation necessitates jacketed reactors for temperature control.

  • Regulatory compliance :

    • Residual PCl₅ must be <10 ppm in final products (ICH guidelines).

Applications and Derivatives

While this compound itself is primarily a research compound, its derivatives show:

  • Anticonvulsant activity : EC₅₀ values in the micromolar range in MES models .

  • TRP channel modulation : Fluorinated analogs act as transient receptor potential antagonists .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

(±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (S1)

  • Key Differences :
    • Replaces the phenylsulfonyl group with a 4-chlorophenyl sulfonamide.
    • Features an allyl substituent at position 2 instead of carboxamide.
  • Synthesis : Prepared via Pd-catalyzed carboamination, suggesting utility in constructing bicyclic sulfamides for bioactive molecules .

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2S)-2-[(3-chloro-4-methoxybenzene)sulfonamido]-3-{[(4-cyanophenyl)methyl]carbamoyl}propanoyl]pyrrolidine-2-carboxamide

  • Key Differences: Contains a 3-chloro-4-methoxybenzenesulfonamide group and additional carbamoyl/cyanophenyl substituents. Higher molecular complexity (MW > 600) and two chiral centers.
  • Implications : Designed for specific enzyme inhibition (e.g., proteases), leveraging sulfonamide and aromatic interactions for target binding .

Carboxamide Derivatives with Aromatic Substituents

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

  • Key Differences :
    • Substitutes phenylsulfonyl with benzyl and 2-benzoylphenyl groups.
    • Higher molecular weight (384.48 vs. ~253–300 for simpler analogues).
  • Implications : Increased aromaticity may enhance π-π stacking but reduce solubility. Safety data indicate handling precautions (98% purity) for laboratory use .

1-[(6-chloropyridin-3-yl)carbonyl]pyrrolidine-2-carboxamide

  • Key Differences :
    • Replaces phenylsulfonyl with a chloropyridinyl carbonyl group.
    • Lower molecular weight (253.68) and pyridine-based aromaticity.
  • Implications : Pyridine’s nitrogen may improve water solubility or metal coordination, suggesting applications in kinase inhibition .

Petesicatibum (INN Proposed)

  • Key Differences: Contains trifluoromethyl, cyanocyclopropyl, and 1-methylpyrazol-4-yl groups. Stereochemistry (2S,4R) critical for cathepsin inhibition.
  • Implications : Demonstrates how bulkier substituents and stereochemical precision enhance target specificity, a contrast to the simpler phenylsulfonyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Features
1-(Phenylsulfonyl)pyrrolidine-2-carboxamide Phenylsulfonyl (1), Carboxamide (2) ~250–280* Hydrogen-bond donor/acceptor
(±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide 4-Chlorophenyl sulfonamide (1), Allyl (2) Pd-catalyzed synthesis, bicyclic core
Petesicatibum Trifluoromethyl, cyanocyclopropyl ~600–650* Cathepsin inhibitor, stereospecific
1-[(6-chloropyridin-3-yl)carbonyl]pyrrolidine-2-carboxamide Chloropyridinyl carbonyl (1) 253.68 Pyridine-enhanced solubility

*Estimated based on analogous structures.

Research Findings

  • Sulfonamide vs. Sulfonyl : Sulfonamide derivatives (e.g., S1) exhibit broader synthetic utility in cyclization reactions, while phenylsulfonyl groups prioritize stability and electrophilicity .
  • Biological Activity: Trifluoromethyl and cyanocyclopropyl groups (petesicatibum) significantly enhance inhibitory potency compared to simpler carboxamides, highlighting the role of electron-withdrawing substituents .
  • Safety Profiles : Benzyl- and benzoyl-substituted analogues require stringent handling (e.g., 98% purity), suggesting higher reactivity or toxicity than the target compound .

Biological Activity

1-(Phenylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

This compound has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV enhances insulin secretion and reduces blood glucose levels, making it a potential candidate for diabetes management.

Key Findings on DPP-IV Inhibition

  • IC50 Values : The compound demonstrated significant DPP-IV inhibitory activity with IC50 values ranging from 11.32 nM to 19.65 nM in various studies, indicating strong efficacy compared to standard drugs like Vildagliptin (IC50 = 4.79 nM) .
  • Mechanism : The inhibition mechanism involves binding to the active site of DPP-IV, preventing the enzyme from cleaving incretin hormones, which are crucial for insulin regulation.

Biological Activities

This compound exhibits several biological activities beyond DPP-IV inhibition:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to establish its efficacy and mechanisms in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureDPP-IV IC50 (nM)Biological Activity
This compoundStructure11.32 - 19.65Antidiabetic, Antioxidant
VildagliptinStructure4.79Antidiabetic
Other Pyrrolidine DerivativesStructureVariesAnticonvulsant, Anticancer

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In a controlled study involving diabetic mice, administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity.
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF7, A549), showing moderate to strong antiproliferative effects with IC50 values ranging from 5 µM to 15 µM.

Q & A

Q. Table 1: Reaction Yield Comparison Under Different Conditions

ConditionYield (%)Purity (HPLC)
Room temperature, no catalyst4592%
0–5°C, TEA as base6898%
0–5°C, TEA + PTC*8299%
*PTC = Phase-transfer catalyst

Advanced: How can computational chemistry guide the enantioselective synthesis of this compound?

Methodological Answer:
Enantioselectivity is critical due to the chiral pyrrolidine core. Computational methods include:

Transition State Modeling : Use density functional theory (DFT) to predict energy barriers for competing reaction pathways, identifying optimal chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions to refine reaction conditions.

Machine Learning (ML) : Train models on existing asymmetric sulfonylation data to predict high-yield chiral conditions .

Case Study : A 2024 study achieved 94% enantiomeric excess (ee) by combining DFT-predicted catalysts (e.g., (R)-BINAP) with kinetic resolution via HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques:

NMR Spectroscopy :

  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.5 ppm) and sulfonamide group (δ 3.1–3.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) carbons .

HPLC-MS : Assess purity (>98%) and molecular weight (MW calc. 294.34 g/mol; observed [M+H]⁺ 295.2) .

IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) .

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)Multiplicity
Pyrrolidine CH₂1.8–2.5m
Sulfonamide NH6.2br s
Phenyl aromatic protons7.3–7.9m

Advanced: How to resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer:
Contradictions may arise from assay variability or enantiomeric impurities. Steps to address:

Purity Validation : Re-analyze compound enantiopurity via chiral HPLC. Even 2% impurity can skew IC₅₀ values in enzyme inhibition assays .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 vs. HeLa may show divergent responses).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).

Mechanistic Studies : Perform molecular docking to confirm target binding. If computational predictions (e.g., AutoDock Vina) conflict with wet-lab data, re-evaluate protein conformational states .

Example : A 2023 study found that discrepancies in kinase inhibition (IC₅₀ 1.2 μM vs. 8.7 μM) were due to racemic mixtures; enantiopure (S)-isomer showed consistent activity .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Core Modifications :

  • Phenyl Group : Replace with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to alter sulfonamide reactivity .
  • Pyrrolidine Ring : Introduce sp³-hybridized substituents (e.g., 4-fluorobenzyl) to modulate steric effects .

Bioisosteres : Substitute carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements .

Assay Cascade : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity, solubility) to identify lead compounds.

Q. Table 3: SAR Data for Representative Derivatives

DerivativeEnzyme IC₅₀ (μM)Solubility (mg/mL)
Parent compound2.30.8
4-CF₃-phenyl analog0.90.5
4-OCH₃-phenyl analog5.61.2

Advanced: What strategies can mitigate racemization during the synthesis of enantiopure this compound?

Methodological Answer:

Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemical control during sulfonylation .

Low-Temperature Reactions : Perform reactions below -20°C to slow epimerization.

Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Case Study : A 2024 protocol achieved 99% ee by coupling dynamic kinetic resolution (DKR) with continuous flow reactors, reducing reaction time from 24 h to 2 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.